(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-3-aminopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERFTFADAXMTR-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288527 | |
| Record name | (3R)-3-Amino-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-07-2 | |
| Record name | (3R)-3-Amino-1-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-1-pyrrolidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Stereoselective Synthesis of R 3 Amino Pyrrolidin 1 Yl Acetic Acid
Strategies for Enantioselective Pyrrolidine (B122466) Ring Formation
The asymmetric synthesis of the pyrrolidine scaffold is a cornerstone of modern organic chemistry, with applications extending to the production of numerous natural products and pharmaceuticals. nih.govwhiterose.ac.uk The development of enantioselective methods to create these heterocyclic systems is of significant interest. nih.gov
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis provides a powerful and efficient means to generate enantioenriched pyrrolidines. A variety of catalytic systems have been developed to achieve high levels of stereocontrol.
One notable approach involves the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This method has been refined through the development of novel phosphoramidite (B1245037) ligands, which allow for the reaction to proceed with excellent yields and selectivities. nih.gov The catalytic cycle is believed to involve a zwitterionic Pd-TMM intermediate that reacts with the imine in a stepwise fashion to form the pyrrolidine ring. nih.gov
Organocatalysis has also emerged as a significant tool for asymmetric pyrrolidine synthesis. mdpi.com Cinchonidine-derived bifunctional amino-squaramide catalysts have been successfully employed in the cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org Proline-based organocatalysts and their derivatives are also widely used in various asymmetric transformations to construct the pyrrolidine core. mdpi.com
Furthermore, chiral phosphoric acid catalysis has been utilized in an "asymmetric 'clip-cycle' synthesis." whiterose.ac.uk In this strategy, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the desired pyrrolidine. whiterose.ac.uk This method has proven effective for synthesizing 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk
| Catalyst Type | Reaction | Key Features |
| Palladium-Phosphoramidite Complex | [3+2] Cycloaddition of TMM with Imines | High yields and selectivities, tolerant of various imine acceptors. nih.gov |
| Cinchonidine-derived Amino-Squaramide | Cascade Reaction | Forms highly substituted pyrrolidines with a quaternary stereocenter. rsc.org |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | "Clip-cycle" approach for 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk |
Diastereoselective Approaches to Chiral Pyrrolidine Ring Systems
Diastereoselective strategies often leverage existing stereocenters in the starting materials to control the stereochemistry of the newly formed pyrrolidine ring. These methods are particularly useful when starting from the chiral pool. nih.gov
A classic example is the synthesis of trans-2,5-dialkylpyrrolidines from (R)-phenylglycinol. This approach, pioneered by Husson and co-workers, involves two key diastereoselective additions of Grignard reagents, first to a chiral imine and then to a 1,3-oxazolidine. nih.gov Another strategy, developed by Davis and colleagues, utilizes a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring. nih.gov
More recently, a highly diastereoselective TiCl₄-catalyzed multicomponent coupling reaction has been developed to afford functionalized pyrrolidines with multiple stereocenters in a single operation. nih.gov This efficient process can construct up to three contiguous asymmetric centers. nih.gov Additionally, vinyl epoxide aminolysis followed by ring-closing metathesis offers a diastereoselective route to polyfunctional pyrrolidines. documentsdelivered.com Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has also been shown to produce azaspiro[n.2]alkanes with high diastereoselectivity and enantioselectivity. acs.org
| Method | Key Steps | Stereochemical Control |
| Husson's Method | Diastereoselective Grignard additions to a chiral imine and a 1,3-oxazolidine. nih.gov | Substrate-controlled |
| Davis's Method | Diastereoselective Mannich reaction followed by iodocyclization. nih.gov | Substrate-controlled |
| TiCl₄-Catalyzed Multicomponent Reaction | One-pot coupling of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov | Reagent-controlled |
| Vinyl Epoxide Aminolysis/Ring-Closing Metathesis | Aminolysis of vinyl epoxides and subsequent metathesis. documentsdelivered.com | Substrate-controlled |
| Rhodium-Catalyzed Cyclopropanation | Cyclopropanation of exocyclic olefins with donor/acceptor carbenes. acs.org | Catalyst-controlled |
Multicomponent Reaction Paradigms for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) have gained prominence as a modern and efficient approach to synthesizing complex molecules like pyrrolidine derivatives from simple starting materials in a single step. researchgate.netnih.gov These reactions offer high atom and step economy, making them attractive for both academic and industrial applications. researchgate.netnih.gov
The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov This reaction and its variations can be adapted to synthesize pyrrolidine scaffolds. Similarly, the Passerini three-component reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, can be utilized to generate precursors for pyrrolidine synthesis. nih.gov
Recent advancements in MCRs for pyrrolidine synthesis include the use of various catalysts and reaction conditions, such as ultrasound and microwave irradiation, to improve efficiency and selectivity. researchgate.net For instance, a novel diastereoselective synthesis of substituted pyrrolidines has been developed through an asymmetric multi-component reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and silane reagents in a one-pot operation. nih.gov Tandem multi-component reactions have also been explored for the stereoselective synthesis of highly functionalized pyrrolidines. researchgate.net
Precursor-Based Synthesis Routes to (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid
The synthesis of this compound often relies on the use of chiral precursors that already contain the desired stereochemistry at the 3-position of the pyrrolidine ring.
Synthetic Pathways from Chiral Amino Acid Derivatives (e.g., L-Proline)
Chiral amino acids, such as L-proline and its derivatives, are readily available and serve as excellent starting materials for the synthesis of pyrrolidine-containing compounds. mdpi.com For example, Boc-protected trans-4-hydroxy-L-proline is a common precursor for the synthesis of various pharmaceutical agents. mdpi.com The synthesis of this compound can be envisaged from such precursors through a series of functional group manipulations.
Utilization of Substituted Pyrrolidine Intermediates
The synthesis of this compound can also be achieved starting from appropriately substituted pyrrolidine intermediates. For instance, a process for the preparation of optically active 3-amino-pyrrolidine derivatives has been described, which can serve as key intermediates. google.comgoogle.com
One patented method involves the preparation of benzyl (B1604629) (R)-3-amino-pyrrolidine-1-carboxylate. google.com This synthesis starts from (S)-3-hydroxy-pyrrolidine hydrochloride, which is first protected with a benzyl chloroformate. The resulting benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is then converted to the corresponding mesylate, followed by displacement with ammonia (B1221849) under high pressure and temperature to yield the desired (R)-3-amino-pyrrolidine derivative with inversion of stereochemistry. google.com
Another approach describes the synthesis of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate, also starting from a protected (S)-3-hydroxy-pyrrolidine intermediate. google.com These N-protected (R)-3-amino-pyrrolidines can then be N-alkylated with a suitable acetic acid equivalent, followed by deprotection, to afford the final product, this compound.
| Starting Material | Key Steps | Final Intermediate |
| (S)-3-Hydroxy-pyrrolidine hydrochloride | N-protection, Mesylation, Ammonolysis | Benzyl (R)-3-amino-pyrrolidine-1-carboxylate google.com |
| tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | Mesylation, Ammonolysis | tert-Butyl (R)-3-amino-pyrrolidine-1-carboxylate google.com |
Cyclization Reactions for Pyrrolidine-1-yl-acetic acid Moiety Construction
The formation of the pyrrolidine ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this five-membered heterocyclic system with high levels of stereocontrol. These methods are crucial for establishing the (R)-configuration at the C3 position of the pyrrolidine ring.
One of the most powerful and widely investigated methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction, often involving azomethine ylides. osaka-u.ac.jpmdpi.com This approach allows for the rapid construction of the pyrrolidine skeleton with multiple stereocenters. osaka-u.ac.jp The reaction involves the cycloaddition of an azomethine ylide with an alkene, where the stereochemical outcome can be controlled by chiral auxiliaries, catalysts, or the inherent chirality of the starting materials. osaka-u.ac.jp
Intramolecular cyclization of acyclic precursors represents another major pathway to substituted pyrrolidines. mdpi.com These reactions can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp For instance, a key step in the synthesis of certain pyrrolidine derivatives is the intramolecular cyclization of an amino alcohol or a related acyclic amine, which can be designed to proceed stereoselectively. mdpi.comnih.gov Metal-catalyzed reactions, such as those employing copper or rhodium, have been shown to facilitate the intramolecular amination of unactivated C(sp3)-H bonds, providing direct access to the pyrrolidine ring under mild conditions.
Furthermore, tandem or cascade reactions offer an efficient route by forming multiple bonds in a single operation. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, starting from a primary amine-tethered alkyne, can produce functionalized pyrrolidines in good yield and with high regioselectivity. nih.gov Ring-closing metathesis is another effective strategy; for example, the cyclization of an alkene in the presence of a Grubbs catalyst can lead to a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com
Below is a summary of selected advanced cyclization methodologies applicable to the construction of substituted pyrrolidine rings.
| Cyclization Strategy | Description | Key Reagents/Catalysts | Potential Advantages | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | Metal complexes (Ag, Cu, Li), chiral ligands. | High stereoselectivity, rapid complexity generation. | osaka-u.ac.jpmdpi.com |
| Intramolecular C-H Amination | Direct cyclization via insertion of a nitrogen species (e.g., nitrene) into a C-H bond of an acyclic precursor. | Rhodium (Rh) or Iron (Fe) catalysts. | High atom economy, utilization of unactivated C-H bonds. | osaka-u.ac.jp |
| Reductive Cyclization | An iron-catalyzed reductive cyclization of 1,6-enynes can be employed to form the pyrrolidine ring. | Iron (Fe) catalysts. | Tolerates a wide range of functional groups under mild conditions. | organic-chemistry.org |
| Ring-Closing Metathesis | Cyclization of a diene-containing acyclic amine precursor. | Grubbs or other ruthenium (Ru) catalysts. | Excellent functional group tolerance, formation of a double bond that can be further functionalized. | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into pharmaceutical manufacturing is essential for sustainability, safety, and economic efficiency. unife.it The synthesis of complex chiral molecules like this compound provides significant opportunities for implementing greener methodologies, particularly through biocatalysis.
Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods. nih.govmanchester.ac.uk Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous media, thereby reducing energy consumption and avoiding the use of hazardous organic solvents. nih.gov For the synthesis of chiral amines and amino acids, enzymes such as amino acid dehydrogenases, transaminases, and ketimine reductases are particularly relevant. mdpi.comnih.govresearchgate.net
One prominent biocatalytic approach is the reductive amination of a suitable α-keto acid precursor. mdpi.com This transformation can be achieved with high enantioselectivity using amino acid dehydrogenases, which require a cofactor such as NADH. mdpi.com To make the process economically viable, an in-situ cofactor regeneration system is often employed, using a secondary enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase. mdpi.com This approach generates the desired (R)-amino acid moiety with excellent optical purity (>99% ee) and produces minimal waste, with water being the primary solvent. mdpi.com
The development of sustainable manufacturing routes for chiral N-alkylated amino acids is a significant focus in the pharmaceutical industry. manchester.ac.uknih.gov Recently discovered biocatalysts can catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines, yielding optically pure products in high yields. nih.gov These biocatalytic approaches provide a greener alternative to conventional chemical methods that often rely on toxic reagents, hazardous solvents, and stoichiometric quantities of metal hydrides, which generate significant waste. manchester.ac.uk
The table below contrasts a conventional chemical synthesis approach with a green biocatalytic alternative for a key stereoselective step.
| Principle | Conventional Chemical Approach (e.g., Chiral Resolution) | Green Biocatalytic Approach (e.g., Asymmetric Reductive Amination) | Reference |
|---|---|---|---|
| Catalyst | Stoichiometric chiral resolving agent or heavy metal catalyst. | Enzyme (e.g., dehydrogenase, transaminase); biodegradable and highly selective. | nih.govmdpi.com |
| Solvent | Often uses volatile organic compounds (VOCs) like dichloromethane (B109758) or tetrahydrofuran. | Primarily water or aqueous buffer systems. | semanticscholar.org |
| Reaction Conditions | May require very high or low temperatures and pressures. | Mild conditions (e.g., room temperature, atmospheric pressure). | nih.gov |
| Atom Economy/Yield | Theoretical maximum yield of 50% for resolution of a racemate; often lower in practice. | Theoretical yield of 100% is possible; often achieves high conversion (>95%). | manchester.ac.ukmdpi.com |
| Stereoselectivity | Dependent on the efficiency of the resolving agent or asymmetric catalyst. | Typically excellent enantioselectivity (>99% ee). | mdpi.com |
| Waste Generation | Generates significant waste, including the undesired enantiomer and separation materials. | Minimal waste; aqueous waste stream is often biodegradable. | manchester.ac.uk |
By embracing these advanced cyclization and green chemistry methodologies, the synthesis of this compound can be achieved with greater efficiency, stereocontrol, and environmental responsibility.
Elucidation and Control of Stereochemistry in R 3 Amino Pyrrolidin 1 Yl Acetic Acid Production
Chiral Resolution Techniques for Enantiopure (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid
The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiopure this compound when stereoselective syntheses are not employed. This can be achieved through several methods, primarily centered on chromatography or the formation of diastereomeric intermediates.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for enantiomeric separation. sigmaaldrich.com This can be performed directly or indirectly.
Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds like amino acid derivatives. sigmaaldrich.com The selectivity of these columns can be tuned by altering the mobile phase composition, including the type and concentration of the organic modifier. sigmaaldrich.com
Indirect Chiral HPLC: In this approach, the racemic amine is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) chromatography. sigmaaldrich.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomer. A variety of CDAs have been developed for labeling amines and amino acids, such as those based on triazine or biaryl axial chirality. mdpi.comnih.gov
Diastereomeric Salt Formation: A classical resolution technique involves reacting the racemic (R,S)-(3-Amino-pyrrolidin-1-yl)-acetic acid with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a mixture of diastereomeric salts. These salts have different solubilities, allowing one diastereomer to be selectively crystallized and separated by filtration. Subsequent removal of the resolving agent liberates the desired enantiopure (R)-enantiomer.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Direct separation without derivatization, suitable for analytical and preparative scales. | Requires specialized and often expensive chiral columns. |
| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. mdpi.com | Uses standard HPLC columns; can enhance detection sensitivity. | Requires additional reaction and purification steps; potential for racemization during derivatization. frontiersin.org |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility. | Cost-effective and scalable for industrial production. | Finding a suitable resolving agent and crystallization conditions can be empirical and time-consuming. |
Stereochemical Assignment and Absolute Configuration Determination Methods
Once an enantiopure sample is obtained, its absolute configuration must be unequivocally confirmed as (R). Several analytical techniques are employed for this purpose, providing definitive proof of the spatial arrangement of atoms at the chiral center.
X-Ray Crystallography: This is considered the gold standard for determining absolute configuration. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound (or a suitable derivative), a three-dimensional electron density map can be generated. purechemistry.org This map reveals the precise spatial arrangement of every atom, allowing for unambiguous assignment of the R/S configuration. purechemistry.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, modifications to the technique can. By using a chiral derivatizing agent (like α-fluorinated phenylacetic phenylselenoester, FPP) to create diastereomers, the resulting compounds will exhibit different chemical shifts in their NMR spectra, which can be used to assign the configuration. frontiersin.orgstackexchange.com Alternatively, chiral solvating agents can be used to create a chiral environment in the NMR tube, inducing small but measurable differences in the spectra of the two enantiomers. stackexchange.com
Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with polarized light.
Optical Rotation: Measures the rotation of the plane of plane-polarized light by a chiral sample. The direction (dextrorotatory [+] or levorotatory [-]) and magnitude of rotation are characteristic of a specific enantiomer under defined conditions, but this method requires comparison to a known standard to assign the absolute configuration.
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left- and right-circularly polarized light. purechemistry.org The resulting CD spectrum, particularly the sign of the Cotton effect, can be related to the absolute configuration of the molecule, often by comparing the experimental spectrum to those of known compounds or to spectra predicted by computational methods like density functional theory (DFT). purechemistry.orgnih.gov
| Method | Principle | Key Output | Level of Confidence |
|---|---|---|---|
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. purechemistry.org | A complete molecular structure, allowing direct assignment of stereochemistry. mdpi.com | Definitive (unambiguous). |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. stackexchange.com | Differences in chemical shifts (Δδ) between diastereomeric derivatives. frontiersin.org | High (requires a suitable auxiliary and careful analysis). |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. purechemistry.org | A CD spectrum, where the sign of the Cotton effect is correlated to configuration. nih.gov | High (often requires comparison with reference data or calculations). |
Mechanisms of Stereoselectivity in Synthetic Routes
To circumvent the need for resolution, which can be inefficient, modern organic synthesis focuses on stereoselective methods that preferentially form the desired (R)-enantiomer. These strategies build the required stereochemistry directly into the molecular framework.
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. For the synthesis of chiral β-amino acid precursors, catalytic asymmetric hydrogenation is a key transformation. researchgate.net For instance, the hydrogenation of a β-keto-γ-lactam can be performed using a chiral Ruthenium(II) complex, such as one containing the DM-SEGPHOS ligand, to afford the corresponding β-hydroxy amide with high diastereoselectivity and enantioselectivity (de 98%, ee >99%). researchgate.net The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the substrate to bind in a way that exposes one face to hydrogenation, leading to the desired stereochemical outcome.
Chiral Auxiliary-Mediated Synthesis: In this strategy, an achiral starting material is covalently bonded to an enantiopure molecule known as a chiral auxiliary. The auxiliary then directs the stereochemistry of subsequent reactions. A relevant example is the cycloaddition between a nitrone derived from a chiral starting material like (+)- or (-)-menthone (B42992) and N-benzyl-3-pyrroline. nih.govresearchgate.net The bulky chiral auxiliary blocks one face of the reacting molecule, forcing the cycloaddition to occur from the less hindered side, thereby controlling the configuration of the newly formed chiral centers. nih.gov After the key stereocenter is set, the auxiliary is chemically removed to yield the enantiopure product.
Chiral Pool Synthesis: This method utilizes readily available, enantiopure natural products as starting materials. For pyrrolidine (B122466) derivatives, common starting points include amino acids like L-proline or 4-hydroxyproline. mdpi.com The inherent chirality of the starting material is carried through the synthetic sequence, dictating the stereochemistry of the final product. The synthesis is designed in a way that the existing stereocenter directs the formation of new stereocenters or is retained in the final structure.
| Strategy | Mechanism of Stereocontrol | Example Reaction Type | Key Feature |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a transient chiral environment that favors one reaction pathway. | Asymmetric hydrogenation of a ketone using a chiral Ru-complex. researchgate.net | A small amount of a chiral substance generates a large amount of enantiopure product. |
| Chiral Auxiliary | A covalently attached chiral group physically blocks one reaction face, directing attack to the opposite face. nih.gov | Diastereoselective cycloaddition using a menthone-derived nitrone. nih.govresearchgate.net | High stereoselectivity; auxiliary must be added and later removed. |
| Chiral Pool Synthesis | The inherent stereochemistry of the starting material (e.g., L-proline) is transferred through the reaction sequence. mdpi.com | Functionalization of a pre-existing chiral pyrrolidine ring. | Economical if the starting material is readily available; stereochemistry is pre-determined. |
Derivatization and Functionalization Strategies of the R 3 Amino Pyrrolidin 1 Yl Acetic Acid Scaffold
Modifications at the Amino Group of the Pyrrolidine (B122466) Ring
The primary amino group at the C3 position of the pyrrolidine ring is a prime site for modification to introduce a wide range of substituents, influencing the molecule's polarity, basicity, and interaction with biological targets. Common derivatization strategies include acylation, sulfonylation, and alkylation.
Acylation/Amidation: The primary amine can be readily acylated using various carboxylic acids, acid chlorides, or acid anhydrides to form amide bonds. This reaction is fundamental in peptide synthesis, where the amino group can be coupled with other amino acids. Reagents that facilitate selective acylation of primary amines over secondary amines can be employed. For instance, mild acylating agents like N,N′,N″,N′″-tetraacetylglycoluril have demonstrated excellent selectivity for primary amine acetylation in related diamine systems. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This modification can alter the hydrogen bonding capacity and steric profile of the molecule.
Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones to introduce alkyl substituents. This two-step, one-pot reaction involves the initial formation of an imine or enamine, which is subsequently reduced (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to the corresponding secondary amine.
These modifications are summarized in the table below.
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| Acylation | R-COOH, Coupling Agent (e.g., HATU, DCC); or R-COCl, Base | Amide |
| Sulfonylation | R-SO₂Cl, Base (e.g., Pyridine, Et₃N) | Sulfonamide |
| Reductive Amination | R₁R₂C=O, Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | Secondary or Tertiary Amine |
Transformations of the Acetic Acid Moiety
The carboxylic acid group is another key handle for derivatization, allowing for the introduction of diverse functionalities through transformations such as esterification, amidation, and reduction. These reactions are central to constructing complex molecules, including peptides and small molecule inhibitors. msu.edu
Amide Bond Formation: This is one of the most critical transformations, frequently employed in the synthesis of pharmaceuticals. growingscience.com The carboxylic acid can be coupled with a wide variety of primary or secondary amines to form amides. The reaction requires an activating agent or coupling reagent to convert the hydroxyl group of the acid into a better leaving group. msu.edubachem.com A vast array of modern coupling reagents is available, each with specific advantages regarding reaction speed, efficiency, and suppression of side reactions like racemization. bachem.compeptide.com
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents like alkyl halides after converting the acid to its carboxylate salt. Esters are often used as protecting groups for the carboxylic acid or to enhance properties like cell permeability.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the acidic moiety into a neutral hydroxyl group, which can serve as a site for further functionalization.
The table below outlines common coupling reagents used for amide bond formation.
| Coupling Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea, Diisopropylurea, Ethyl-dimethylaminopropylurea | Widely used; DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Hexamethylphosphoramide (HMPA), Tripyrrolidinophosphine oxide | Highly efficient and rapid. bachem.com BOP produces carcinogenic HMPA, making PyBOP a safer alternative. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Tetramethylurea | Very fast reaction rates with low racemization, especially HATU which incorporates HOAt. bachem.compeptide.com |
Regioselective Functionalization of the Pyrrolidine Nucleus
Beyond derivatization at the existing functional groups, the pyrrolidine ring itself can be functionalized through C-H activation strategies. These advanced methods allow for the introduction of substituents at positions that are otherwise unreactive, providing access to novel chemical space.
A notable example is the palladium-catalyzed C(sp³)–H arylation, which enables the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org In a study involving pyrrolidine-3-carboxylic acid derivatives, an aminoquinoline (AQ) auxiliary was used as a directing group attached to the C3 position. This strategy directed the palladium catalyst to selectively functionalize the C-H bond at the C4 position. The reaction, which proceeds with high regio- and stereoselectivity, allows for the introduction of various aryl groups. acs.org The directing group can later be removed under mild conditions to reveal different functional groups like amides, acids, or alcohols, making this a powerful method for creating complex and precisely substituted scaffolds. acs.org
Table of Regioselective C-H Functionalization Example:
| Reaction | Catalyst/Reagents | Position Functionalized | Selectivity |
| C(sp³)–H Arylation | Pd(OAc)₂, Aryl Iodide, K₂CO₃, C3-Aminoquinoline Directing Group | C4 | High Regio- and cis-Stereoselectivity |
Orthogonal Protecting Group Strategies in Multi-step Syntheses
In multi-step syntheses involving the (R)-(3-amino-pyrrolidin-1-yl)-acetic acid scaffold, the selective protection and deprotection of its three functional groups are crucial. Orthogonal protecting group strategies are employed, wherein different protecting groups can be removed under distinct chemical conditions without affecting the others. nih.govjocpr.com This allows for precise, stepwise modification at each reactive site. peptide.com
The primary amine at C3, the secondary amine at N1 (part of the acetic acid side chain), and the carboxylic acid require a compatible set of protecting groups. The most common strategies are adapted from solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net
Amino Group Protection: The C3-amino group is typically protected with either a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or an acid-labile group such as Boc (tert-butyloxycarbonyl). peptide.com Other groups like Alloc (allyloxycarbonyl), removable with palladium catalysts, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), removable with hydrazine, provide further orthogonality. sigmaaldrich.comug.edu.pl
Carboxylic Acid Protection: The acetic acid moiety is commonly protected as an ester. A tert-butyl (tBu) ester is frequently used, which is cleaved under strongly acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de Alternatively, a benzyl (B1604629) (Bzl) ester can be used, which is stable to both acid and base but is removed by catalytic hydrogenolysis.
N1-Pyrrolidine Nitrogen: The N1 nitrogen is a secondary amine and is generally less reactive in acylation reactions than the primary C3-amine. In many synthetic sequences, it does not require protection, as its nucleophilicity is sufficiently attenuated by the adjacent acetic acid group or it is the site of the primary chain extension.
The interplay between these groups allows for selective derivatization. For example, an Fmoc-protected amine and a tBu-protected acid allow for base-mediated deprotection and acylation of the amine while the acid remains protected. Conversely, a Boc-protected amine and a Bzl-protected acid allow for acid-mediated amine deprotection and functionalization, followed by a final hydrogenolysis step to liberate the acid.
Table of Common Orthogonal Protecting Groups and Their Removal Conditions:
| Protecting Group | Functional Group Protected | Removal Conditions | Stable To |
| Boc (tert-butyloxycarbonyl) | Amine | Strong Acid (e.g., TFA) | Base, Hydrogenolysis, Pd(0) |
| Fmoc (9-fluorenylmethoxycarbonyl) | Amine | Base (e.g., 20% Piperidine (B6355638) in DMF) | Acid, Hydrogenolysis, Pd(0) |
| Cbz/Z (Carboxybenzyl) | Amine | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild Acid/Base |
| Alloc (Allyloxycarbonyl) | Amine | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid, Base, Hydrogenolysis |
| tBu (tert-butyl) | Carboxylic Acid (Ester) | Strong Acid (e.g., TFA) | Base, Hydrogenolysis, Pd(0) |
| Bzl (Benzyl) | Carboxylic Acid (Ester) | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine | 2% Hydrazine in DMF | Acid, Base, Pd(0) |
Computational and Theoretical Investigations of R 3 Amino Pyrrolidin 1 Yl Acetic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to predict the three-dimensional structure and dynamic behavior of molecules. The pyrrolidine (B122466) ring in (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid is not planar, instead adopting a range of puckered conformations, often described as "envelope" or "twist" forms. The specific preferred conformation is largely determined by the nature and orientation of its substituents. nih.gov
Molecular dynamics (MD) simulations are a key tool in this area. By simulating the movement of atoms over time, MD can explore the accessible conformational space of the molecule, revealing its flexibility and the relative stability of different conformations. While specific MD studies on the isolated this compound are not extensively documented in the literature, this technique is widely applied to its derivatives, particularly when studying their stability within the binding sites of proteins. researchgate.nettandfonline.com These simulations confirm whether a computationally docked pose is stable or if the molecule reorients to a different, more favorable conformation.
Key Findings from Conformational Studies of Related Structures:
Ring Pucker: The pyrrolidine ring exists in a dynamic equilibrium between various non-planar conformations.
Substituent Orientation: The stereochemistry at position 3 dictates the spatial orientation of the amino group, while the acetic acid moiety at the nitrogen atom also has conformational freedom.
Intramolecular Interactions: Hydrogen bonding between the amino and carboxylic acid groups can occur, stabilizing certain conformations.
Biological Relevance: The dominant conformation determines the molecule's three-dimensional shape, which is crucial for its recognition by and interaction with biological macromolecules like enzymes and receptors.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.govchemrevlett.com These methods are used to optimize the molecule's geometry and compute a range of electronic descriptors.
A key output of these calculations involves the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Another important tool is the calculation of the Molecular Electrostatic Potential (ESP) surface. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. chemrevlett.com For this compound, the ESP would show negative potential around the oxygen atoms of the carboxylate group and a positive potential near the amine and carboxylic acid hydrogens, indicating likely sites for non-covalent interactions such as hydrogen bonding.
| Calculated Property | Typical Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Provides the most stable 3D structure with precise bond lengths and angles. nih.gov |
| HOMO Energy | DFT | Indicates the energy of the outermost electrons; higher energy suggests greater electron-donating ability. chemrevlett.com |
| LUMO Energy | DFT | Indicates the energy of the lowest available orbital for accepting electrons; lower energy suggests greater electron-accepting ability. chemrevlett.com |
| HOMO-LUMO Gap (ΔE) | DFT | Represents the energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (ESP) | DFT | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. chemrevlett.com |
| Dipole Moment | DFT | Measures the overall polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions. chemrevlett.com |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry is also employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing the energy of transition states—the high-energy structures that exist at the peak of the reaction energy barrier. The calculated height of this barrier, known as the activation energy, determines the reaction rate.
While simulations of reactions involving this compound itself are not prominent in the literature, the methodology has been successfully applied to understand reactions of similar saturated N-heterocycles. For example, a study on the functionalization of N-benzyl piperidine (B6355638) N-oxide used DFT calculations (at the wB97XD/6-311++g(d,p) level of theory) to investigate the selectivity of an elimination reaction. acs.org The researchers calculated the energies of two different transition states: one corresponding to the removal of a proton from the endo-cyclic α-C-H bond and another for the exo-cyclic position. acs.org The calculations revealed that the transition state for the endo-cyclic elimination was lower in energy, correctly explaining the experimentally observed regioselectivity of the reaction. acs.org
This approach could be similarly applied to understand the synthesis or metabolic degradation of this compound, providing insights into:
Reaction Pathways: Determining the most energetically favorable route among several possible mechanisms.
Stereoselectivity: Explaining why a particular stereoisomer is formed preferentially by comparing the transition state energies leading to different products.
Catalyst Effects: Modeling how a catalyst interacts with the substrate to lower the activation energy of a reaction.
Ligand-Receptor Interaction Modeling with this compound Derivatives
The (R)-3-aminopyrrolidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, most notably in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.nethilarispublisher.com Computational ligand-receptor modeling has been instrumental in understanding and optimizing the activity of these derivatives.
Molecular Docking: This is a primary technique used to predict the preferred binding orientation of a ligand within the active site of a protein. For DPP-4 inhibitors, docking studies consistently show that the (R)-aminopyrrolidine moiety anchors the molecule into the S1 subsite of the enzyme, where the primary amino group forms a critical salt bridge interaction with a pair of glutamate (B1630785) residues (Glu205 and Glu206). hilarispublisher.com The pyrrolidine ring itself engages in hydrophobic interactions with surrounding residues. hilarispublisher.com Docking scores provide a semi-quantitative estimate of binding affinity, allowing for the virtual screening and prioritization of novel compounds. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov Studies on series of pyrrolidine derivatives have successfully used these techniques to generate predictive models. tandfonline.comnih.gov These models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase (favorable) or decrease (unfavorable) activity.
| Model | Q² (Cross-validation) | R² (Non-cross-validation) | R²_pred (External Validation) | Significance |
|---|---|---|---|---|
| CoMFA | 0.689 | 0.999 | 0.986 | Indicates a statistically robust and predictive model for steric and electrostatic fields. |
| CoMSIA | 0.614 | 0.923 | 0.815 | Provides insights into steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. |
| HQSAR | 0.603 | 0.662 | 0.743 | A 2D fragment-based method that also shows good predictive power. |
Note: Values are taken from a study on Mcl-1 inhibitors and are representative of high-quality QSAR models.
Molecular Dynamics (MD) and Binding Free Energy Calculations: Following docking, MD simulations are performed to assess the dynamic stability of the ligand-receptor complex. researchgate.nettandfonline.com These simulations, often run for nanoseconds, can confirm that key interactions identified in the static dock, like the salt bridge to Glu205/Glu206, are maintained over time. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. tandfonline.com
| Compound | Binding Free Energy (kJ/mol) |
|---|---|
| Compound 21 | -113.336 ± 26.803 |
| Compound 22 | -114.811 ± 13.445 |
| Predicted Compound (Pred01) | -154.855 ± 29.253 |
| Reference Compound (Gossypol) | -283.316 ± 14.113 |
Note: Lower (more negative) energy values indicate stronger predicted binding affinity.
Collectively, these computational methods provide a detailed, multi-faceted understanding of how derivatives of this compound interact with their biological targets, thereby accelerating the drug discovery process.
Applications of R 3 Amino Pyrrolidin 1 Yl Acetic Acid As a Chiral Building Block in Advanced Molecular Synthesis
Design and Synthesis of Complex Heterocyclic Systems Utilizing the Pyrrolidine (B122466) Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netnih.govfrontiersin.org The trifunctional nature of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The amino and carboxylic acid groups can participate in a range of chemical transformations, including multicomponent reactions, to generate diverse molecular frameworks. mdpi.comnih.gov
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com The presence of both a primary amine and a carboxylic acid in this compound allows it to act as a bifunctional component in MCRs, such as the Ugi and Passerini reactions, to produce highly functionalized and stereochemically defined heterocyclic compounds.
One common strategy involves the in situ generation of azomethine ylides from the reaction of the amino acid with an aldehyde or ketone. These 1,3-dipoles can then undergo cycloaddition reactions with various dipolarophiles to construct pyrrolidine-fused heterocyclic systems. tandfonline.comnih.gov For instance, the three-component reaction of an α-amino acid, a dialkyl acetylenedicarboxylate, and a suitable dipolarophile can lead to the diastereoselective synthesis of functionalized pyrrolizidines and other fused N-heterocycles. nih.gov While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity patterns of similar amino acids strongly suggest its utility in such transformations.
The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and spiro[indene-2,3′-pyrrolidines], has been achieved through MCRs involving various amino acids. mdpi.comnih.gov These reactions often proceed with high atom economy and stereoselectivity, making them attractive for the construction of complex molecular scaffolds. The unique stereochemistry of the (R)-pyrrolidine core in the starting material can be effectively transferred to the final products, providing access to enantiomerically pure heterocyclic compounds.
Table 1: Examples of Multicomponent Reactions for Heterocyclic Synthesis Amenable to this compound
| Reaction Type | Reactants | Potential Product Class |
| 1,3-Dipolar Cycloaddition | Aldehyde, Dipolarophile | Fused Pyrrolidines |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amides |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amides |
Scaffold Diversity and Library Generation for Research Compound Discovery
The generation of diverse chemical libraries based on a common scaffold is a cornerstone of modern drug discovery. nih.gov The pyrrolidine ring serves as an excellent template for creating such libraries due to its conformational rigidity and the ability to introduce multiple points of diversity. researchgate.netnih.gov this compound is a particularly attractive starting material for library synthesis because its three functional groups can be independently modified to generate a wide array of analogs.
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds, and the design of fragment libraries with three-dimensional character is of growing interest. nih.gov Pyrrolidine-based fragments are sought after due to their ability to sample three-dimensional molecular space effectively. nih.gov The synthesis of libraries of pyrrolidine-based fragments with well-defined stereochemistry can provide valuable starting points for the development of novel therapeutics.
One approach to library generation is through diversity-oriented synthesis (DOS), which aims to create collections of structurally diverse and complex molecules. The pyrrolidine scaffold of this compound can be elaborated using various synthetic strategies to generate libraries with significant scaffold diversity. nih.gov For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. The secondary amine within the pyrrolidine ring can also be functionalized, further increasing the diversity of the resulting library.
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov The pyrrolidine ring is considered a privileged scaffold, and libraries based on this core structure have been successfully used to identify potent and selective modulators of various biological targets. nih.gov The systematic exploration of the chemical space around the this compound scaffold can lead to the discovery of novel compounds with therapeutic potential.
Table 2: Potential Points of Diversification on the this compound Scaffold
| Position | Functional Group | Potential Modifications |
| 1 | Secondary Amine | Acylation, Alkylation, Sulfonylation |
| 3 | Primary Amine | Acylation, Alkylation, Reductive Amination |
| - | Carboxylic Acid | Esterification, Amidation, Reduction |
Development of Peptidomimetics and Amino Acid Surrogates Incorporating the this compound Unit
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. chemimpex.comnih.gov The incorporation of constrained amino acid surrogates is a common strategy in the design of peptidomimetics. The rigid pyrrolidine ring of this compound makes it an excellent candidate for use as a constrained dipeptide isostere, capable of inducing specific secondary structures in peptide chains.
The conformational constraint imposed by the pyrrolidine ring can help to pre-organize the peptide backbone into a bioactive conformation, leading to increased binding affinity and selectivity for the target receptor. A structurally similar analog, (3S,4R)-trans-3-aminopyrrolidine-4-carboxylic acid (APC), has been shown to form a stable 12-helical structure in aqueous solution, mimicking the helical structures found in many biologically active peptides. wisc.edu This suggests that this compound could also be used to stabilize helical conformations in peptides.
Furthermore, the incorporation of non-canonical amino acids, such as this compound, can enhance the proteolytic stability of peptides by shielding the amide bonds from enzymatic cleavage. nih.gov This is a critical consideration in the development of peptide-based therapeutics, as natural peptides are often rapidly degraded in vivo.
The synthesis of peptides incorporating this compound can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies. youtube.com The amino and carboxylic acid groups of the building block can be appropriately protected to allow for its sequential coupling into a growing peptide chain. The resulting peptidomimetics can then be screened for their biological activity in a variety of assays.
Table 3: Comparison of this compound with a Natural Dipeptide Unit
| Feature | Natural Dipeptide | This compound |
| Conformational Flexibility | High | Low (Constrained) |
| Proteolytic Stability | Low | Potentially High |
| Structural Mimicry | - | Can mimic β-turns and helices |
Engineering of Chiral Catalysts and Auxiliaries from Pyrrolidine Derivatives
Chiral pyrrolidine derivatives, particularly those derived from the natural amino acid proline, are among the most successful and widely used organocatalysts in asymmetric synthesis. mdpi.comnih.govmdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, enabling a wide range of enantioselective transformations. This compound, with its inherent chirality and multiple functional groups, is a valuable precursor for the synthesis of novel chiral catalysts and auxiliaries.
The development of bifunctional organocatalysts, which contain both a Lewis basic site (e.g., a secondary amine) and a Brønsted acidic or hydrogen-bond donor site, has led to significant advances in asymmetric catalysis. researchgate.netunibo.it The primary amine and carboxylic acid groups of this compound can be readily modified to introduce these additional functionalities. For example, the primary amine can be converted into a thiourea (B124793) or squaramide group, which can act as a hydrogen-bond donor to activate the electrophile in a catalytic reaction.
The synthesis of such catalysts often involves a modular approach, where the pyrrolidine scaffold is functionalized with different catalytic motifs to fine-tune the steric and electronic properties of the catalyst. This allows for the optimization of the catalyst for a specific transformation, leading to high levels of enantioselectivity. beilstein-journals.org
In addition to their use as catalysts, chiral pyrrolidine derivatives can also serve as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. The this compound unit can be incorporated into chiral auxiliaries, where the rigid pyrrolidine ring can effectively shield one face of the substrate, directing the attack of a reagent to the opposite face.
Table 4: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts
| Reaction Type | Catalyst Type | Role of Pyrrolidine Scaffold |
| Aldol Reaction | Proline and its derivatives | Enamine formation |
| Michael Addition | Diarylprolinol silyl (B83357) ethers | Enamine formation |
| Diels-Alder Reaction | Imidazolidinones | Iminium ion formation |
| Friedel-Crafts Alkylation | Cinchona-based catalysts | Lewis base activation |
Research Applications of R 3 Amino Pyrrolidin 1 Yl Acetic Acid Derivatives in Mechanistic Biological Studies
Modulation of Enzyme Activity for Biochemical Pathway Elucidation
The (R)-(3-amino-pyrrolidin-1-yl)-acetic acid scaffold is a key component in the design of potent and selective enzyme inhibitors. By systematically modifying this core structure, researchers can develop tool compounds that modulate the activity of specific enzymes, thereby helping to unravel their roles in various biochemical pathways.
Dipeptidyl Peptidase IV (DPP-IV):
Derivatives of (R)-3-aminopyrrolidine are well-established inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism. nih.govresearchgate.netmdpi.com The pyrrolidine (B122466) ring mimics the proline residue of natural DPP-IV substrates, allowing these inhibitors to bind to the enzyme's active site. The (R)-stereochemistry of the amino group is often crucial for potent inhibition. Structure-activity relationship (SAR) studies have shown that modifications to the acetic acid portion and the amino group can significantly impact inhibitory potency and selectivity. For instance, novel (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl) butan-1-one analogs have demonstrated exceptional inhibitory activity against DPP-IV. nih.gov
α-Amylase and α-Glucosidase:
Recent studies have explored pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes that play a critical role in carbohydrate digestion and absorption. nih.govresearchgate.net Inhibition of these enzymes can help manage postprandial hyperglycemia. Research has shown that certain synthetic pyrrolidine ring-based compounds can effectively inhibit both α-amylase and α-glucosidase. nih.govresearchgate.net For example, a series of N-Boc-proline coupled with various aromatic amines yielded derivatives with significant inhibitory activity. nih.govresearchgate.net The structure-activity relationship studies revealed that the nature and position of substituents on the aromatic ring are critical for the inhibitory potential. nih.gov
| Enzyme | Role in Biochemical Pathway | Example Derivative Type | Observed Effect |
|---|---|---|---|
| DPP-IV | Inactivation of incretin (B1656795) hormones (GLP-1, GIP), regulating glucose homeostasis. | (R)-3-amino-1-(octahydro-1H-indol-1-yl)-4-(trifluorophenyl)butan-1-one analogs | Potent inhibition, with IC50 values in the nanomolar range. nih.gov |
| α-Amylase | Breakdown of starch into smaller oligosaccharides in the digestive tract. | N-Boc-proline coupled with aromatic amines | Significant inhibition, with IC50 values comparable to standard inhibitors like metformin. nih.gov |
| α-Glucosidase | Hydrolysis of oligosaccharides into glucose in the small intestine. | N-Boc-proline coupled with aromatic amines | Potent inhibition, slowing carbohydrate digestion. nih.gov |
Casein Kinase 1 (CK1):
The pyrrolidine scaffold has been recognized for its utility in the design of kinase inhibitors. nih.gov While specific studies on this compound derivatives targeting CK1 are emerging, the introduction of a chiral pyrrolidine into molecules is known to promote selectivity towards CK1 receptors. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the binding mode and inhibitory potency against different CK1 isoforms.
Neuronal Nitric Oxide Synthase (nNOS):
Derivatives of 3-aminopyrrolidine (B1265635) have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases. nih.gov The pyrrolidine core can be functionalized to interact with key residues in the nNOS active site. The stereochemistry of the pyrrolidine ring and the nature of the appended substituents are critical for achieving high potency and selectivity for nNOS over other NOS isoforms like eNOS and iNOS. nih.gov
Ligand Design for Receptor Interaction Studies
The rigid, yet three-dimensional, nature of the this compound scaffold makes it an excellent starting point for the design of ligands to study receptor interactions. The defined stereochemistry allows for precise positioning of functional groups to probe the binding pockets of various receptors.
Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2), a key receptor in inflammatory responses. nih.gov These studies have led to the identification of highly potent hCCR2 antagonists, demonstrating the utility of this scaffold in developing receptor modulators. nih.gov
The versatility of the pyrrolidine scaffold also extends to the development of ligands for opioid receptors. A combinatorial approach has been used to develop a new class of mu-selective opioid receptor antagonists based on thioureas bearing basic pyrrolidine residues. ebi.ac.uk Further modifications, such as alkylation of the pyrrolidine ring with benzyl (B1604629) derivatives, have been shown to increase mu binding affinity. ebi.ac.uk
| Receptor Target | Therapeutic Area | Role of this compound Scaffold | Key Findings |
|---|---|---|---|
| Chemokine Receptor 2 (CCR2) | Inflammation | Core structure for potent antagonists. | Incorporation of piperidine (B6355638) and piperazine (B1678402) moieties led to highly potent antagonists. nih.gov |
| Dopamine D3 Receptor | Neurological Disorders | Orthosteric binding fragment in bitopic ligands. | Interaction of the pyrrolidine nitrogen with ASP110 is critical for D3R affinity. nih.gov |
| Mu-Opioid Receptor | Pain Management | Basic residue in novel thiourea-based antagonists. | Alkylation of the pyrrolidine ring enhances binding affinity. ebi.ac.uk |
Probing Structure-Activity Relationships through Systematic Derivatization
Systematic derivatization of the this compound core is a powerful strategy for elucidating structure-activity relationships (SAR). By making incremental changes to the molecule's structure and assessing the impact on biological activity, researchers can identify the key pharmacophoric features required for interaction with a biological target.
The pyrrolidine ring itself offers multiple points for modification. The stereochemistry at the 3-position is a critical determinant of biological activity, with the (R)- and (S)-enantiomers often exhibiting significantly different potencies and selectivities. nih.gov For example, the orientation of a 3-R-methylpyrrolidine was found to be responsible for a pure estrogen receptor α antagonist profile. nih.gov
The amino group at the 3-position and the acetic acid moiety at the 1-position can be readily functionalized to explore the chemical space around the core scaffold. For instance, in the development of DPP-IV inhibitors, the amino group is often incorporated into a larger substituent that interacts with the S2 pocket of the enzyme, while the acetic acid part can be modified to optimize interactions with the S1 pocket. nih.gov
SAR studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase have shown that modifications at different positions (R1-R5) on the scaffold have varied effects on inhibitory properties. mdpi.com While truncations to the molecule lead to a loss of activity, subtle changes in functionalities and stereochemistry can fine-tune the inhibitory profile. mdpi.com These studies highlight the importance of a systematic approach to derivatization to understand the intricate relationship between chemical structure and biological function. mdpi.com
Advanced Analytical Methodologies for R 3 Amino Pyrrolidin 1 Yl Acetic Acid Characterization
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, LC-MS)
Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is the benchmark for separating enantiomers and quantifying enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC): The separation of (R)- and (S)-enantiomers of amino acids is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by using a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are particularly effective for direct analysis without derivatization. These phases are compatible with aqueous and organic mobile phases, making them suitable for polar and ionic compounds.
Alternatively, pre-column derivatization can be employed. The amino group of the analyte is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. Another approach involves derivatization with a non-chiral, UV-active or fluorescent tag, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), to enhance detection sensitivity, followed by separation on a chiral column. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful tool for both purity assessment and structural confirmation. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Following chromatographic separation (either chiral or achiral), the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the parent compound and identifying any impurities. Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns, which serve as a fingerprint for the molecule, further enhancing the certainty of its identification. nih.gov For quantitative analysis of amino acids in complex matrices, LC-MS/MS methods using multiple reaction monitoring (MRM) offer high sensitivity and specificity. mdpi.com
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |
| Mobile Phase | Methanol/Water/Acetic Acid mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) protons of the acetic acid group, and the protons of the amine and carboxylic acid groups. The coupling patterns (splitting) of the pyrrolidine protons would be complex due to their diastereotopic nature.
¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. Expected signals would include those for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid group, and the four distinct carbons of the chiral pyrrolidine ring. The chemical shifts of these carbons are indicative of their electronic environment. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxyl (COOH) | 10-12 (broad s) | ~175 |
| Acetic Acid CH₂ | ~3.2 (s) | ~58 |
| Pyrrolidine CH (C3) | ~3.5 (m) | ~50 |
| Pyrrolidine CH₂ (C2, C5) | 2.8-3.4 (m) | ~55, ~60 |
| Pyrrolidine CH₂ (C4) | 1.8-2.2 (m) | ~35 |
| **Amine (NH₂) ** | 2.5-4.0 (broad s) | - |
Note: Predicted values are illustrative and can vary based on solvent and pH.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), the N-H bending of the primary amine (around 1600 cm⁻¹), and C-N stretching vibrations. frontiersin.org
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The electrospray ionization (ESI) technique is commonly used for polar molecules like amino acids. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure by showing losses of characteristic groups like H₂O, CO₂, and parts of the pyrrolidine ring.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, confirming the 'R' stereochemistry at the C3 position of the pyrrolidine ring. researchgate.net
This technique provides precise information on:
Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.
Conformation of the pyrrolidine ring: The five-membered pyrrolidine ring is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net X-ray analysis reveals the preferred pucker of the ring in the crystal lattice.
Intermolecular interactions: In the solid state, amino acids exist as zwitterions and form extensive networks of hydrogen bonds and other non-covalent interactions. libretexts.orgnih.gov X-ray crystallography elucidates this packing arrangement, showing how molecules interact with their neighbors, which is crucial for understanding the physical properties of the solid material. nih.gov
While a specific crystal structure for this compound may not be publicly available, analysis of related chiral pyrrolidine derivatives provides insight into the expected structural features. researchgate.net
Table 3: Typical Information Obtained from Single-Crystal X-ray Diffraction
| Parameter | Description | Example Data for a Pyrrolidine Derivative |
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ (a common chiral space group) |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 6.0 Å, b = 8.1 Å, c = 11.2 Å, β = 97.5° |
| Absolute Configuration | Unambiguous determination of stereochemistry. | Confirmed as (R) |
| Ring Pucker | Conformation of the pyrrolidine ring. | Cγ-exo envelope |
| Hydrogen Bonding | Details of intermolecular N-H···O and O-H···O bonds. | N-H···O distance = 2.8 Å |
Future Perspectives and Emerging Research Directions for R 3 Amino Pyrrolidin 1 Yl Acetic Acid
Integration with Flow Chemistry and Automated Synthesis
The synthesis of peptides and peptidomimetics is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reproducibility, scalability, and the ability to safely handle hazardous reagents and intermediates. The incorporation of non-natural amino acids like (R)-(3-amino-pyrrolidin-1-yl)-acetic acid into peptide sequences can be challenging in traditional batch synthesis due to potential issues with solubility and reaction kinetics.
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to improve the efficiency of coupling reactions involving sterically hindered or conformationally constrained amino acids. Automated synthesizers, coupled with real-time monitoring, can facilitate the rapid optimization of protocols for incorporating this compound, leading to higher purity and yield of the final peptidomimetic.
Table 1: Comparison of Batch vs. Flow Chemistry for Peptide Synthesis
| Feature | Batch Synthesis | Flow Chemistry |
| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and mixing. |
| Scalability | Challenging to scale up consistently. | Readily scalable by extending reaction time or using larger reactors. |
| Safety | Handling of hazardous reagents can be risky at large scale. | Enclosed systems enhance safety when using hazardous materials. |
| Efficiency | Can be time-consuming with multiple manual steps. | Continuous process reduces manual intervention and overall synthesis time. |
| Optimization | Requires multiple experiments, consuming significant time and resources. | Rapid optimization through systematic parameter variation. |
Future research will likely focus on developing optimized flow chemistry protocols for the efficient incorporation of this compound into complex peptide architectures. This will enable the high-throughput synthesis of libraries of novel peptidomimetics for screening in drug discovery and other applications.
Application in Supramolecular Chemistry and Material Science Research
The self-assembly of peptides and peptide derivatives into well-defined nanostructures is a burgeoning area of materials science. nih.gov These materials, including hydrogels, nanofibers, and nanotubes, have potential applications in drug delivery, tissue engineering, and biosensing. mdpi.comnih.govnih.govdovepress.com The incorporation of conformationally constrained amino acids such as this compound can significantly influence the self-assembly process and the properties of the resulting materials.
The rigid pyrrolidine (B122466) ring of this compound can act as a turn-inducing element, directing the peptide backbone into specific secondary structures like β-turns or helices. This pre-organization at the molecular level can lead to more ordered and stable supramolecular assemblies. The primary amine on the pyrrolidine ring also provides a site for further functionalization, allowing for the attachment of recognition motifs, responsive elements, or cross-linking agents.
Table 2: Potential Influence of this compound on Supramolecular Assembly
| Property | Influence of this compound | Potential Application |
| Morphology | Induction of specific secondary structures leading to well-defined nanofibers or nanotubes. | Scaffolds for tissue engineering, templates for nanomaterial synthesis. |
| Stability | Increased stability of the self-assembled structure due to conformational rigidity. | Long-term drug delivery vehicles, robust biosensor platforms. |
| Functionality | Amine group allows for post-assembly modification with bioactive molecules or responsive units. | Stimuli-responsive materials, targeted drug delivery systems. |
Emerging research is expected to explore the design of peptides containing this compound that can self-assemble into novel functional materials. For instance, peptide-based hydrogels incorporating this amino acid could exhibit enhanced mechanical properties and tunable drug release profiles. nih.govmdpi.com
Advanced Bioconjugation Strategies for Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes in living systems. These probes often consist of a recognition element, a reporter group (e.g., a fluorophore), and a linker that connects them. The properties of the linker can significantly impact the performance of the probe.
This compound presents an attractive scaffold for the development of novel linkers for bioconjugation. Its defined stereochemistry and rigid structure can provide precise control over the spatial orientation of the attached moieties. The presence of multiple reactive sites—the primary amine, the secondary amine within the ring, and the carboxylic acid—allows for orthogonal conjugation strategies, enabling the attachment of different functional groups in a controlled manner.
For example, the primary amine could be used to attach a targeting ligand, while the carboxylic acid could be coupled to a fluorescent dye. This modular approach facilitates the rapid synthesis of a variety of chemical probes with different properties.
Table 3: Potential Bioconjugation Strategies Utilizing this compound
| Reactive Site | Potential Conjugation Partner | Application |
| Primary Amine | Targeting ligands (e.g., peptides, small molecules), affinity tags. | Probes for specific cellular targets, tools for protein pull-down experiments. |
| Secondary Amine | Reporter groups (e.g., fluorophores, biotin), cross-linking agents. | Fluorescent imaging probes, probes for studying protein-protein interactions. |
| Carboxylic Acid | Solid supports, polymers (e.g., PEG), therapeutic agents. | Immobilization of probes for high-throughput screening, improving probe solubility and pharmacokinetics, targeted drug delivery. |
Future research in this area will likely focus on the synthesis and application of novel chemical biology probes based on the this compound scaffold. These probes could enable new avenues of investigation into complex biological systems and contribute to the development of new diagnostic and therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, and how does stereochemical control impact yield?
The synthesis of this compound typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. A common approach is to start with (R)-3-aminopyrrolidine derivatives, such as Boc-protected intermediates (e.g., (R)-(+)-1-Boc-3-aminopyrrolidine, CAS 147081-49-0), followed by alkylation with bromoacetic acid or its activated esters. Purity (>98% by GC or HPLC) is critical, as impurities may affect downstream applications . Stereochemical control during synthesis can be validated via chiral HPLC or polarimetry. Contradictions in reported yields (e.g., 60–85%) may arise from differences in reaction conditions (solvent, temperature) or protecting group strategies .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
Analytical methods include:
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities .
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyrrolidine ring protons (δ 1.5–3.5 ppm) and the acetic acid moiety (δ 3.7–4.2 ppm) .
- Stability testing : Store at 2–8°C in airtight containers to prevent degradation. Stability under ambient conditions varies; some analogs (e.g., pyridylacetic acid derivatives) degrade by 5–10% over 30 days at 25°C .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard classification : Analogous compounds (e.g., 3-pyridylacetic acid) are classified as H319 (serious eye irritation) and H335 (respiratory irritation). Use PPE, including goggles, gloves, and lab coats .
- Ventilation : Work in fume hoods to avoid inhalation of dust or vapors .
- First aid : For eye exposure, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?
The (R)-configuration is critical for interactions with chiral biological targets. For example:
- GPCR modulation : Pyrrolidine derivatives often target G protein-coupled receptors (GPCRs). The (R)-enantiomer may exhibit higher affinity due to spatial alignment with binding pockets, as seen in analogs like (R)-phenylpiperidin-1-yl-acetic acid .
- Enzymatic assays : Compare IC₅₀ values of (R)- vs. (S)-enantiomers using kinetic studies. For instance, pyrrolidine-based inhibitors of soluble epoxide hydrolase (sEH) show enantiomer-specific activity differences >10-fold .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., NIH/3T3 cell viability tests vs. HEK293 receptor assays).
- Structural analogs : Evaluate substituent effects (e.g., replacing acetic acid with cyanoacetic acid) to isolate structure-activity relationships .
- Batch variability : Test multiple synthesis lots to rule out impurity-driven discrepancies (e.g., residual solvents affecting IC₅₀) .
Q. How can computational modeling guide the optimization of this compound for drug discovery?
- Docking simulations : Use software like AutoDock Vina to predict binding poses with targets (e.g., AMPA receptors or mGluRs) .
- QM/MM studies : Analyze protonation states of the acetic acid group at physiological pH (pKa ~2.5–4.5) to refine solubility and membrane permeability .
- ADMET prediction : Apply tools like SwissADME to estimate logP (target: <3), metabolic stability, and hERG inhibition risks .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve enantiomeric excess .
- Analytical Cross-Validation : Combine HPLC, NMR, and mass spectrometry to confirm identity and purity .
- Biological Assays : Standardize protocols using reference compounds (e.g., bezitramide metabolites for GC-MS validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
